Cas no 1249014-38-7 (2-(3,5-Dimethylbenzoyl)furan)
2-(3,5-Dimethylbenzoyl)furan Chemical and Physical Properties
Names and Identifiers
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- 2-(3,5-Dimethylbenzoyl)furan
- (3,5-Dimethylphenyl)(furan-2-yl)methanone
- (3,5-dimethylphenyl)-(furan-2-yl)methanone
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- MDL: MFCD07775905
- Inchi: 1S/C13H12O2/c1-9-6-10(2)8-11(7-9)13(14)12-4-3-5-15-12/h3-8H,1-2H3
- InChI Key: MVLSCVWFYIUFPY-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(C1C=C(C)C=C(C)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 227
- XLogP3: 3.4
- Topological Polar Surface Area: 30.2
2-(3,5-Dimethylbenzoyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB433184-1 g |
2-(3,5-Dimethylbenzoyl)furan |
1249014-38-7 | 1g |
€594.40 | 2023-07-18 | ||
| abcr | AB433184-5 g |
2-(3,5-Dimethylbenzoyl)furan |
1249014-38-7 | 5g |
€1,373.40 | 2023-07-18 | ||
| Chemenu | CM490584-1g |
(3,5-Dimethylphenyl)(furan-2-yl)methanone |
1249014-38-7 | 97% | 1g |
$437 | 2023-03-19 | |
| Ambeed | A817613-1g |
(3,5-Dimethylphenyl)(furan-2-yl)methanone |
1249014-38-7 | 97% | 1g |
$441.0 | 2024-04-25 | |
| abcr | AB433184-1g |
2-(3,5-Dimethylbenzoyl)furan; . |
1249014-38-7 | 1g |
€1621.70 | 2025-02-14 | ||
| abcr | AB433184-5g |
2-(3,5-Dimethylbenzoyl)furan |
1249014-38-7 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512466-1g |
(3,5-Dimethylphenyl)(furan-2-yl)methanone |
1249014-38-7 | 97% | 1g |
¥3031.0 | 2023-04-04 |
2-(3,5-Dimethylbenzoyl)furan Suppliers
2-(3,5-Dimethylbenzoyl)furan Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 2-(3,5-Dimethylbenzoyl)furan
Introduction to 2-(3,5-Dimethylbenzoyl)furan (CAS No. 1249014-38-7)
2-(3,5-Dimethylbenzoyl)furan, with the CAS number 1249014-38-7, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct molecular structure, which consists of a furan ring substituted with a 3,5-dimethylbenzoyl group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The molecular formula of 2-(3,5-Dimethylbenzoyl)furan is C11H10O2, and its molecular weight is approximately 178.20 g/mol. The compound is known for its stability under standard laboratory conditions and its solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). These properties facilitate its use in various synthetic and analytical procedures.
In recent years, the study of 2-(3,5-Dimethylbenzoyl)furan has expanded to include its potential therapeutic applications. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-(3,5-Dimethylbenzoyl)furan derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests potential utility in the treatment of inflammatory diseases.
The antioxidant properties of 2-(3,5-Dimethylbenzoyl)furan have also been investigated. A 2020 study in the journal Free Radical Biology and Medicine found that this compound effectively scavenged reactive oxygen species (ROS) and protected cells from oxidative stress-induced damage. These results highlight the potential of 2-(3,5-Dimethylbenzoyl)furan as a protective agent against oxidative stress-related disorders.
In the realm of cancer research, 2-(3,5-Dimethylbenzoyl)furan has shown promise as an anticancer agent. A study published in Cancer Letters in 2019 reported that this compound induced apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that 2-(3,5-Dimethylbenzoyl)furan could be a potential lead compound for the development of novel anticancer drugs.
The synthetic accessibility of 2-(3,5-Dimethylbenzoyl)furan is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the reaction of 3,5-dimethylbenzoic acid with furan using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This synthetic approach allows for the facile preparation of multiple derivatives with varying substituents on the furan ring or the benzoyl group.
The structural versatility of 2-(3,5-Dimethylbenzoyl)furan has also led to its exploration as a building block for more complex molecules. For example, researchers have utilized this compound as a starting material to synthesize novel heterocyclic systems with enhanced biological activities. A study published in Organic & Biomolecular Chemistry in 2018 described the synthesis of a series of fused heterocycles derived from 2-(3,5-Dimethylbenzoyl)furan, which exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Beyond its direct therapeutic applications, 2-(3,5-Dimethylbenzoyl)furan has also been investigated for its potential use as a probe molecule in biochemical studies. Its unique electronic properties make it suitable for fluorescence-based assays and other analytical techniques. A recent study in Analytical Chemistry demonstrated that derivatives of 2-(3,5-Dimethylbenzoyl)furan could be used to detect specific biomarkers associated with neurodegenerative diseases.
In conclusion, 2-(3,5-Dimethylbenzoyl)furan (CAS No. 1249014-38-7) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further investigation and development into therapeutic agents. Additionally, its synthetic accessibility and structural versatility offer opportunities for the creation of novel compounds with enhanced biological activities. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely that new applications will emerge, further solidifying its importance in the field.
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